Isoverticine

描述

准备方法

合成路线和反应条件

异藜芦碱可以通过多种化学途径合成。 一种常用的方法是利用氯仿、二氯甲烷、乙酸乙酯、DMSO和丙酮等溶剂从Fritillaria pallidiflora的鳞茎中提取该化合物 . 母液制备方法包括将2 mg药物溶解在50 μL DMSO中,得到母液浓度为40 mg/mL .

工业生产方法

异藜芦碱的工业生产通常涉及从植物来源的大规模提取。 该过程包括收获Fritillaria pallidiflora的鳞茎,然后进行溶剂提取和纯化,以获得纯净的异藜芦碱 .

化学反应分析

反应类型

异藜芦碱会发生多种化学反应,包括氧化、还原和取代反应。 这些反应对于改变该化合物的结构和增强其生物活性至关重要 .

常用试剂和条件

异藜芦碱化学反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应通常在受控条件下进行,包括特定的温度和pH值 .

主要形成的产物

科学研究应用

Pharmacological Properties

Isoverticine exhibits a range of pharmacological effects, making it a candidate for various therapeutic applications. Key properties include:

- Antitumor Activity : this compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Studies have demonstrated its effectiveness against breast cancer, lung cancer, and leukemia cells.

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation by modulating inflammatory cytokines and pathways, suggesting its potential use in treating inflammatory diseases.

- Neuroprotective Effects : this compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. It appears to mitigate oxidative stress and improve neuronal survival.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Case Study 1: Antitumor Activity

A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.01) and increased apoptosis rates as evidenced by flow cytometry analysis. The study concluded that this compound could be developed as a novel chemotherapeutic agent for breast cancer treatment .

Case Study 2: Neuroprotection

In an animal model of Parkinson's disease, administration of this compound led to improved motor function and reduced neurodegeneration as assessed by histological analysis. The results indicated that this compound could be a promising candidate for neuroprotective therapies .

Comparative Data Table

The following table summarizes key studies on the applications of this compound:

作用机制

异藜芦碱通过多种分子靶点和途径发挥其作用。 它通过破坏细胞过程和诱导癌细胞凋亡来诱导细胞毒性 . 该化合物的作用机制包括激活caspase-3和降低肿瘤组织中的微血管密度 . 此外,异藜芦碱已被证明可以诱导癌细胞G0/G1期阻滞并增加凋亡 .

相似化合物的比较

类似化合物

异藜芦碱在结构上类似于其他类固醇生物碱,如帝王碱、爱德华碱和爱德佩替碱 . 这些化合物具有相似的化学结构和生物活性。

独特性

与其他类似化合物相比,异藜芦碱的显著细胞毒性和潜在治疗应用使其与众不同。 异藜芦碱已被广泛研究用于其抗肿瘤特性,使其成为癌症研究和药物开发的独特候选药物 .

生物活性

Isoverticine is an alkaloid derived from the bulbs of Fritillaria species, particularly noted for its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antitumor effects, cytotoxicity, and other pharmacological activities supported by diverse research findings.

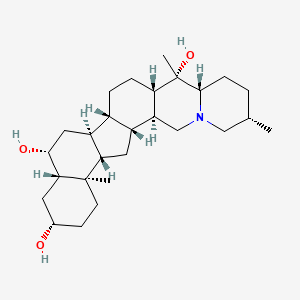

Chemical Structure and Isolation

This compound is part of a class of compounds known as isosteroidal alkaloids. It has been isolated alongside other alkaloids such as chuanbeinone and verticine from Fritillaria thunbergii and Fritillaria pallidiflora. The structural elucidation of this compound has been achieved through various spectroscopic methods, revealing its complex molecular framework that contributes to its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study isolated this compound from Fritillaria thunbergii and evaluated its activity against HT29 (colon cancer) and DLD1 (colon cancer) cell lines. The results showed that this compound inhibited cell proliferation with IC50 values of 48.8 µM for HT29 and 25.1 µM for DLD1, indicating a potent cytotoxic effect .

The mechanism by which this compound induces cytotoxicity involves apoptosis and cell cycle arrest. Specifically, studies have demonstrated that this compound can induce S phase arrest in cancer cells, leading to increased apoptosis characterized by the upregulation of pro-apoptotic proteins such as Bax and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2 .

In Vivo Studies

In vivo studies have further confirmed the antitumor potential of this compound. For instance, experiments conducted on animal models treated with extracts containing this compound demonstrated significant tumor growth inhibition and enhanced apoptosis in tumor tissues. Histological analyses revealed that treatment with this compound resulted in reduced tumor angiogenesis and increased apoptotic cell counts .

Respiratory Activity

This compound has also been studied for its effects on respiratory conditions. A study indicated that this compound increased tracheal phenol red output in mice subjected to ammonia-induced cough, suggesting its potential use as an expectorant or in treating respiratory ailments . This action may be linked to its ability to modulate mucus secretion in the airways.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Clinical Implications

While much of the current research on this compound is preclinical, there are emerging case studies suggesting its potential in clinical settings. For instance, patients with advanced cancers have shown interest in treatments involving natural compounds like this compound due to their perceived efficacy and lower side effects compared to conventional therapies

属性

IUPAC Name |

(1R,2S,6S,9S,10S,11S,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKLSMSEHKDIIP-RZNVUHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317817 | |

| Record name | Isoverticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23496-43-7 | |

| Record name | Isoverticine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23496-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoverticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoverticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVERTICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYY30F96F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。